4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid
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Overview
Description
4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid is an organic compound known for its unique structure and properties. This compound features a benzothiadiazole core with ethynyl linkages to carboxyphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts and copper iodide, which facilitate the coupling reactions under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzothiadiazole core or the carboxyphenyl groups.
Substitution: Substitution reactions can occur at the ethynyl linkages or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can introduce halogen atoms or other functional groups into the molecule .
Scientific Research Applications
4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The ethynyl linkages and carboxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic acid: Shares the carboxyphenyl group but differs in its boronic acid functionality.
4-Ethynylbenzoic acid: Similar ethynyl linkage but lacks the benzothiadiazole core.
1,3,5-Triscarboxyphenylethynylbenzene: Contains multiple carboxyphenyl groups and ethynyl linkages but has a different core structure.
Uniqueness
4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid is unique due to its benzothiadiazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and photonics .
Properties
Molecular Formula |
C24H12N2O4S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-[2-[4-[2-(4-carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H12N2O4S/c27-23(28)19-9-3-15(4-10-19)1-7-17-13-14-18(22-21(17)25-31-26-22)8-2-16-5-11-20(12-6-16)24(29)30/h3-6,9-14H,(H,27,28)(H,29,30) |
InChI Key |
MYEFMOYLHBBJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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